Sniper(abl)-062
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sniper(abl)-062 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent proteasomal degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-062 involves the conjugation of an ABL inhibitor to an IAP ligand via a linker. The ABL inhibitor used is typically imatinib or a derivative, while the IAP ligand is often a derivative of MeBS (methyl bestatin). The synthetic route includes the following steps:
Synthesis of the ABL inhibitor: This involves the preparation of imatinib or its derivative through a series of organic reactions, including amide bond formation and aromatic substitution.
Synthesis of the IAP ligand: The IAP ligand, such as MeBS, is synthesized through peptide coupling reactions.
Conjugation: The ABL inhibitor and IAP ligand are linked together using a bifunctional linker, which is typically synthesized through a series of esterification and amidation reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
Sniper(abl)-062 undergoes several types of chemical reactions, including:
Ubiquitylation: The compound induces the ubiquitylation of the BCR-ABL protein by recruiting IAP ubiquitin ligases.
Proteasomal Degradation: Following ubiquitylation, the BCR-ABL protein is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Imatinib or its derivatives, MeBS or its derivatives, bifunctional linkers, peptide coupling reagents.
Conditions: Organic solvents (e.g., dimethylformamide), catalysts (e.g., N,N’-diisopropylcarbodiimide), and purification techniques (e.g., HPLC)
Major Products
The major product of these reactions is the degradation of the BCR-ABL protein, leading to a reduction in cell growth and proliferation in CML .
Aplicaciones Científicas De Investigación
Sniper(abl)-062 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of BCR-ABL in CML and other cancers.
Medicine: Investigated as a potential therapeutic agent for the treatment of CML and other cancers that overexpress BCR-ABL.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery .
Mecanismo De Acción
Sniper(abl)-062 exerts its effects by inducing the degradation of the BCR-ABL protein. The compound binds to the BCR-ABL protein through its ABL inhibitor moiety and recruits IAP ubiquitin ligases via its IAP ligand moiety. This leads to the ubiquitylation of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell growth and proliferation, making this compound a promising therapeutic agent for CML .
Comparación Con Compuestos Similares
Similar Compounds
Sniper(abl)-2: Another SNIPER compound targeting BCR-ABL, but with different linker and ligand structures.
PROTACs: Proteolysis-targeting chimeras that also induce protein degradation via the ubiquitin-proteasome system but use different E3 ligases.
Molecular Glues: Small molecules that induce protein-protein interactions leading to protein degradation .
Uniqueness
Sniper(abl)-062 is unique in its specific targeting of BCR-ABL and its use of IAP ubiquitin ligases for protein degradation. This specificity and mechanism of action distinguish it from other protein degraders like PROTACs and molecular glues .
Propiedades
Fórmula molecular |
C53H63ClF2N10O9S |
---|---|
Peso molecular |
1089.6 g/mol |
Nombre IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1 |
Clave InChI |
ZFKMAJWPPZNUKT-DVTWHOCZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.